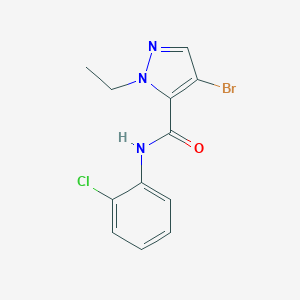
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
Wirkmechanismus
BCTC acts as a potent and selective antagonist of the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, acidity, and capsaicin. By blocking the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, BCTC can reduce pain and inflammation in animal models. BCTC has also been shown to inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have significant biochemical and physiological effects in animal models. In addition to its pain-reducing effects, BCTC has been shown to reduce inflammation and edema in animal models of arthritis and colitis. BCTC has also been shown to reduce bladder hyperactivity in animal models of bladder disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BCTC in lab experiments is its potency and selectivity as a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist. This allows researchers to specifically target the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor and study its effects on pain and inflammation. However, one limitation of using BCTC is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Zukünftige Richtungen
There are several future directions for the study of BCTC. One potential direction is the development of more potent and selective 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists that can be used in the treatment of pain and inflammation. Another direction is the study of the role of 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors in other physiological processes, such as thermoregulation and taste perception. Additionally, the potential toxicity of BCTC should be further studied to ensure its safety for use in humans.
Synthesemethoden
The synthesis of BCTC involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BCTC.
Wissenschaftliche Forschungsanwendungen
BCTC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BCTC is in the field of pain research. As a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of bladder disorders, as 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptors are involved in bladder function.
Eigenschaften
Molekularformel |
C12H11BrClN3O |
|---|---|
Molekulargewicht |
328.59 g/mol |
IUPAC-Name |
4-bromo-N-(2-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-11(8(13)7-15-17)12(18)16-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,16,18) |
InChI-Schlüssel |
HPVMOMPHRIFLIR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280087.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)